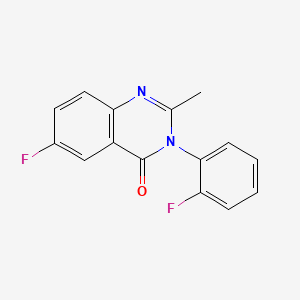
6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one is a fluorinated quinazolinone derivative Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the quinazolinone core.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce dihydroquinazolinones.
Scientific Research Applications
6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and metabolic stability, leading to improved biological activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6-Fluoroquinazolinone: Lacks the 2-fluorophenyl and 2-methyl groups, resulting in different biological activity.
3-(2-Fluorophenyl)quinazolinone: Lacks the 6-fluoro and 2-methyl groups, affecting its chemical properties and reactivity.
2-Methylquinazolinone: Lacks the fluorine atoms, leading to reduced biological activity and metabolic stability.
Uniqueness
6-Fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4(3H)-one is unique due to the presence of multiple fluorine atoms and the 2-methyl group, which collectively enhance its biological activity, metabolic stability, and chemical reactivity compared to similar compounds.
Properties
CAS No. |
49579-08-0 |
|---|---|
Molecular Formula |
C15H10F2N2O |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
6-fluoro-3-(2-fluorophenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C15H10F2N2O/c1-9-18-13-7-6-10(16)8-11(13)15(20)19(9)14-5-3-2-4-12(14)17/h2-8H,1H3 |
InChI Key |
NTEYCGCUHJEPGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


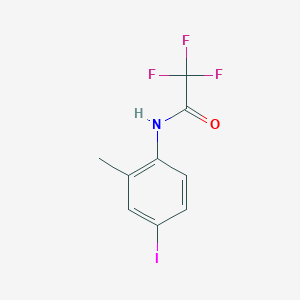
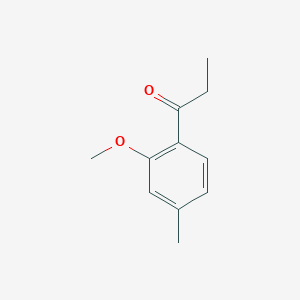
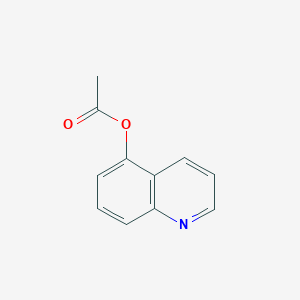
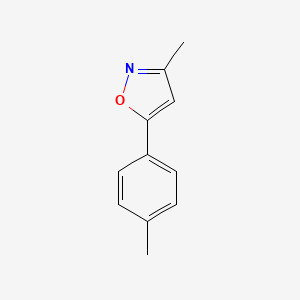
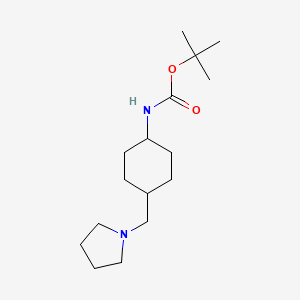
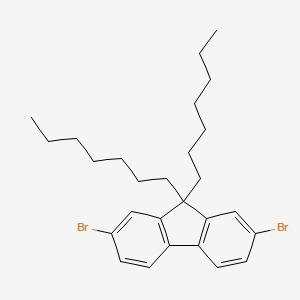
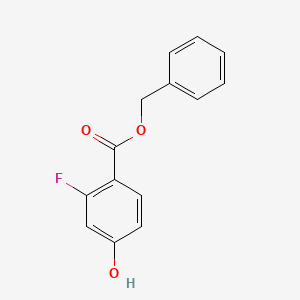
![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxamide](/img/structure/B8750350.png)
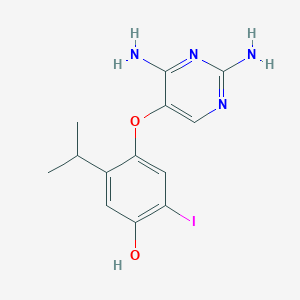
![1-Amino-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B8750361.png)
![N-[(4-chlorophenyl)methyl]-6-fluoropyridin-2-amine](/img/structure/B8750364.png)
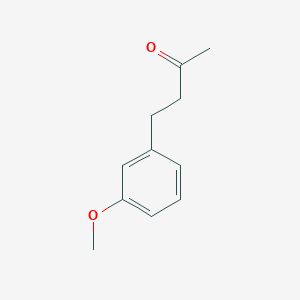
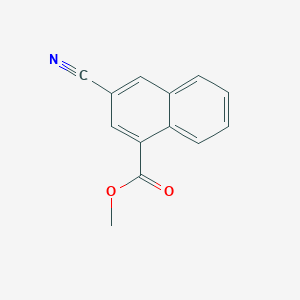
![4-Cyclopropyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one](/img/structure/B8750391.png)
